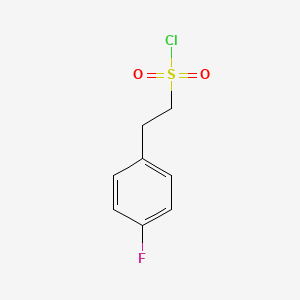

2-(4-Fluoro-phenyl)-ethanesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2S/c9-13(11,12)6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVFLPWWOHVBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374642 | |

| Record name | 2-(4-Fluoro-phenyl)-ethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405219-34-3 | |

| Record name | 2-(4-Fluoro-phenyl)-ethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)ethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Fluoro-phenyl)-ethanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Fluoro-phenyl)-ethanesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details a robust and reliable synthetic pathway, grounded in established chemical principles, and outlines a suite of analytical techniques for the thorough characterization and quality control of the final product. The methodologies presented herein are designed to be both reproducible and scalable, offering valuable insights for researchers in medicinal chemistry and process development.

Introduction: Significance and Applications

This compound is a fluorinated aromatic sulfonyl chloride that serves as a critical building block in organic synthesis. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this reagent is of considerable interest in the design and synthesis of novel therapeutic agents. Its structural motif is found in a variety of compounds under investigation for the treatment of diverse diseases.

This guide will focus on a common and efficient synthetic route to this compound, proceeding via the corresponding thiol, 2-(4-fluorophenyl)ethanethiol. The rationale behind this synthetic strategy lies in the ready availability of starting materials and the high efficiency of the oxidative chlorination step.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process, as illustrated below. This pathway is favored for its operational simplicity and the ability to produce the target compound in high purity.

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-(4-Fluoro-phenyl)-ethanesulfonyl chloride

Executive Summary

2-(4-Fluorophenyl)-ethanesulfonyl chloride is a specialized organic reagent of significant interest to the pharmaceutical and agrochemical industries. Characterized by a highly reactive sulfonyl chloride functional group appended to a fluorinated phenethyl scaffold, this compound serves as a critical building block for introducing the 2-(4-fluorophenyl)ethylsulfonyl moiety into diverse molecular architectures. The presence of the fluorine atom is particularly strategic, often employed to enhance metabolic stability, modulate lipophilicity, and improve the pharmacokinetic profile of bioactive molecules.[1] This guide provides a comprehensive technical overview of its synthesis, core reactivity, applications in medicinal chemistry, and essential safety protocols, designed for researchers and drug development professionals.

Core Physicochemical and Structural Profile

2-(4-Fluorophenyl)-ethanesulfonyl chloride is a derivative of ethanesulfonyl chloride, featuring a 4-fluorophenyl substituent at the C2 position. The electron-withdrawing nature of both the sulfonyl chloride group and the fluorine atom significantly influences the molecule's reactivity.

Table 1: Physicochemical Properties of 2-(4-Fluorophenyl)-ethanesulfonyl chloride

| Property | Value | Source(s) |

| CAS Number | 405219-34-3 | [2][3] |

| Molecular Formula | C₈H₈ClFO₂S | [2][4] |

| Molecular Weight | 222.66 g/mol | [2][3] |

| Predicted Boiling Point | 301.5 ± 25.0 °C | [2][5] |

| Predicted Density | 1.401 ± 0.06 g/cm³ | [2][5] |

| Predicted XlogP | 2.4 | [4] |

-

¹H NMR: Protons on the ethyl chain would appear as two distinct triplets. The aromatic protons would exhibit a characteristic AA'BB' pattern typical of a 1,4-disubstituted benzene ring.

-

¹³C NMR: Signals for the two aliphatic carbons and four distinct aromatic carbons would be present, with C-F coupling visible for the carbon atoms of the fluorophenyl ring.

-

Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern for the presence of one chlorine atom. Predicted m/z for [M+H]⁺ is 222.99904.[4]

-

IR Spectroscopy: Strong characteristic absorption bands for the S=O stretches of the sulfonyl chloride group would be observed around 1375 and 1185 cm⁻¹.

Synthesis and Mechanistic Pathways

The synthesis of sulfonyl chlorides can be achieved through various established methods, including the oxidative chlorination of sulfur-containing compounds (like thiols or disulfides) or Sandmeyer-type reactions of aryldiazonium salts.[6][7][8] For 2-(4-fluorophenyl)-ethanesulfonyl chloride, a highly practical and scalable approach involves the oxidative chlorination of an S-alkylisothiouronium salt, which can be readily prepared from the corresponding alkyl halide.[9][10]

This two-step method is advantageous as it avoids the use of odorous thiols and starts from more stable, commercially available precursors.

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Synthesis via Isothiouronium Salt

Causality: This protocol is adapted from established methods for similar structures.[9] The formation of the isothiouronium salt in Step 1 provides a stable, solid intermediate that is easier to handle than the corresponding thiol. In Step 2, an oxidizing agent (like N-chlorosuccinimide, NCS) in the presence of an acid generates the reactive chlorine species in situ for the conversion to the sulfonyl chloride.

Step 1: Synthesis of S-[2-(4-Fluorophenyl)ethyl]isothiouronium bromide

-

To a stirred solution of thiourea (1.1 equivalents) in ethanol, add 1-(2-bromoethyl)-4-fluorobenzene (1.0 equivalent).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting halide is consumed.

-

Cool the reaction mixture to room temperature and then place in an ice bath to facilitate precipitation.

-

Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Synthesis of 2-(4-Fluorophenyl)-ethanesulfonyl chloride

-

Suspend the S-[2-(4-fluorophenyl)ethyl]isothiouronium bromide (1.0 equivalent) in a mixture of dichloromethane and water.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add concentrated hydrochloric acid (approx. 3 equivalents).

-

Slowly add N-chlorosuccinimide (NCS) (approx. 2.5-3.0 equivalents) portion-wise, ensuring the internal temperature remains below 10 °C.

-

Stir the mixture vigorously at 0-5 °C for 2-3 hours after the addition is complete.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(4-fluorophenyl)-ethanesulfonyl chloride, which can be purified by vacuum distillation or column chromatography.

Core Reactivity: The Electrophilic Sulfur Center

The central feature governing the reactivity of 2-(4-fluorophenyl)-ethanesulfonyl chloride is the highly electrophilic sulfur atom. The two oxygen atoms and the chlorine atom strongly withdraw electron density, making the sulfur atom susceptible to attack by a wide range of nucleophiles.[9] This reactivity is the cornerstone of its utility as a synthetic intermediate.

Caption: Principal reactions of 2-(4-fluorophenyl)-ethanesulfonyl chloride.

Formation of Sulfonamides

The most prominent application of this reagent is in the synthesis of sulfonamides through reaction with primary or secondary amines.[11] This reaction is fundamental in drug discovery, as the sulfonamide functional group is a key pharmacophore in a multitude of approved drugs, including antibiotics, diuretics, and anticonvulsants.[6][8]

The reaction proceeds via nucleophilic attack of the amine on the sulfur atom, followed by the elimination of hydrogen chloride. A base, typically pyridine or triethylamine, is required to neutralize the HCl byproduct and drive the reaction to completion.[11]

Table 2: Representative Sulfonamide Formation

| Reactant 1 | Reactant 2 | Base | Product |

| 2-(4-Fluorophenyl)-ethanesulfonyl chloride | R-NH₂ (Primary Amine) | Pyridine or Et₃N | N-substituted Sulfonamide |

| 2-(4-Fluorophenyl)-ethanesulfonyl chloride | R₂-NH (Secondary Amine) | Pyridine or Et₃N | N,N-disubstituted Sulfonamide |

Formation of Sulfonate Esters

Reaction with alcohols in the presence of a base yields sulfonate esters.[9] While not as prevalent in pharmaceuticals as sulfonamides, sulfonate esters are valuable intermediates in organic synthesis. The sulfonate group is an excellent leaving group, and its formation can be used to activate hydroxyl groups for subsequent nucleophilic substitution or elimination reactions.

Hydrolysis

Like most sulfonyl chlorides, 2-(4-fluorophenyl)-ethanesulfonyl chloride is sensitive to moisture and will hydrolyze upon contact with water to form the corresponding 2-(4-fluorophenyl)-ethanesulfonic acid.[9] This reactivity necessitates careful handling and storage under anhydrous conditions to maintain the reagent's integrity.

Detailed Experimental Protocol: General Synthesis of a Sulfonamide

Causality: This protocol outlines a standard procedure for sulfonylation. Dichloromethane (DCM) is a common, relatively non-polar solvent for this reaction. The use of a tertiary amine base like triethylamine (Et₃N) is crucial; it is non-nucleophilic and acts solely as an acid scavenger for the HCl produced, preventing the protonation of the reacting amine and driving the equilibrium towards the product. The reaction is run at 0 °C initially to control the exothermic reaction before warming.

Objective: To synthesize an N-aryl-2-(4-fluorophenyl)-ethanesulfonamide.

Reagents & Equipment:

-

2-(4-Fluorophenyl)-ethanesulfonyl chloride (1.0 eq)

-

Substituted aniline (e.g., 4-methoxyaniline) (1.05 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Standard glassware for aqueous work-up and extraction

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve the substituted aniline (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve 2-(4-fluorophenyl)-ethanesulfonyl chloride (1.0 eq) in a separate portion of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for 4-12 hours, monitoring the reaction progress by TLC.

-

Work-up: Quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel.

-

Separate the layers. Wash the organic layer sequentially with 1M HCl (aq), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure sulfonamide.

Safety, Handling, and Storage

Sulfonyl chlorides are hazardous reagents that must be handled with appropriate precautions.[5]

-

Hazards: 2-(4-Fluorophenyl)-ethanesulfonyl chloride is expected to be corrosive and cause severe skin burns and eye damage.[5][12] It is a lachrymator and harmful if inhaled. Contact with water will release toxic and corrosive gas (HCl).[13][14]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat.[15]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Use only in a well-ventilated area. Keep away from water and moisture.[13]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep in a cool, dry, and well-ventilated place away from incompatible materials.[12][16]

-

Incompatible Materials: Water, strong bases, alcohols, amines, and strong oxidizing agents.[13][14]

Conclusion

2-(4-Fluorophenyl)-ethanesulfonyl chloride is a highly versatile and valuable reagent in modern synthetic chemistry. Its primary utility lies in its ability to readily form sulfonamides, a functional group of paramount importance in medicinal chemistry. The strategic inclusion of a 4-fluorophenyl group provides a tool for chemists to fine-tune the properties of target molecules for drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective application in the laboratory.

References

- Savateev, E., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe.

-

Savateev, E., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. Available at: [Link]

-

Willard, B., et al. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. NIH Public Access. Available at: [Link]

-

PubChemLite. 2-(4-fluorophenyl)ethane-1-sulfonyl chloride (C8H8ClFO2S). Available at: [Link]

-

ResearchGate. (2023). A New, Mild Preparation of Sulfonyl Chlorides. Available at: [Link]

-

Georganics. (2011). (2-FLUOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. Available at: [Link]

-

Organic Syntheses. 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Available at: [Link]

-

MySkinRecipes. 2-(2-fluorophenyl)ethane-1-sulfonyl chloride. Available at: [Link]

-

Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Available at: [Link]

-

New Jersey Department of Health. (2010). HAZARD SUMMARY - ETHANESULFONYL CHLORIDE, 2-CHLORO-. Available at: [Link]

- Google Patents. (2013). General preparation method of sulfonyl chloride. CN103351315A.

Sources

- 1. 2-(2-fluorophenyl)ethane-1-sulfonyl chloride [myskinrecipes.com]

- 2. 2-(4-FLUORO-PHENYL)-ETHANESULFONYL CHLORIDE | 405219-34-3 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. PubChemLite - 2-(4-fluorophenyl)ethane-1-sulfonyl chloride (C8H8ClFO2S) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 405219-34-3 [amp.chemicalbook.com]

- 6. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

- 11. cbijournal.com [cbijournal.com]

- 12. fishersci.com [fishersci.com]

- 13. nj.gov [nj.gov]

- 14. ETHANESULFONYL CHLORIDE, 2-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. georganics.sk [georganics.sk]

- 16. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 2-(4-Fluoro-phenyl)-ethanesulfonyl chloride: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 2-(4-Fluoro-phenyl)-ethanesulfonyl chloride. As a key intermediate in pharmaceutical and agrochemical synthesis, the unambiguous structural confirmation of this reactive compound is paramount.[1] This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental spectroscopic principles and data from analogous structures. Detailed experimental protocols are provided to enable researchers to acquire and interpret high-quality spectroscopic data for this and structurally related sulfonyl chlorides.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule featuring a reactive sulfonyl chloride moiety and a fluorinated aromatic ring. The sulfonyl chloride group is a versatile functional handle for the synthesis of sulfonamides and sulfonate esters, which are prevalent motifs in a wide array of biologically active molecules. The presence of the fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[2] Given its pivotal role in drug discovery and development, a thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and regulatory compliance.

This guide is structured to provide not just the predicted spectral data but also the underlying scientific rationale for the expected observations. By understanding the "why" behind the data, researchers can more confidently interpret their own experimental results and troubleshoot any discrepancies.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in this compound.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the elucidation of the carbon-hydrogen framework of a molecule. Due to the reactive nature of the sulfonyl chloride group, NMR spectra should be acquired in anhydrous deuterated solvents such as chloroform-d (CDCl₃) or acetone-d₆.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and the aliphatic protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2, H-6 | 7.15 - 7.25 | Doublet of Doublets (dd) | JH-F ≈ 8.5, JH-H ≈ 8.5 | These protons are ortho to the ethylsulfonyl group and will be slightly deshielded. They will show coupling to the adjacent protons (H-3, H-5) and a through-space coupling to the fluorine atom. |

| H-3, H-5 | 7.00 - 7.10 | Triplet (t) or Doublet of Doublets (dd) | JH-H ≈ 8.5 | These protons are meta to the ethylsulfonyl group and ortho to the fluorine atom, leading to a complex splitting pattern. They are coupled to the adjacent aromatic protons. |

| H-8 | 3.80 - 3.90 | Triplet (t) | JH-H ≈ 7.5 | The methylene protons adjacent to the strongly electron-withdrawing sulfonyl chloride group are significantly deshielded.[3] They will be split into a triplet by the adjacent methylene protons (H-7). |

| H-7 | 3.20 - 3.30 | Triplet (t) | JH-H ≈ 7.5 | These benzylic protons are deshielded by the aromatic ring and the sulfonyl chloride group. They will be split into a triplet by the adjacent methylene protons (H-8). |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments. Due to the presence of fluorine, C-F coupling will be observed for the aromatic carbons.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4 | 162 - 165 (d, ¹JC-F ≈ 245 Hz) | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant and will be significantly deshielded.[4] |

| C-1 | 135 - 138 (d, ⁴JC-F ≈ 3 Hz) | The ipso-carbon attached to the ethylsulfonyl group will be deshielded and show a small four-bond coupling to fluorine. |

| C-2, C-6 | 130 - 132 (d, ³JC-F ≈ 8 Hz) | These carbons are ortho to the ethylsulfonyl group and will exhibit a three-bond coupling to fluorine. |

| C-3, C-5 | 115 - 117 (d, ²JC-F ≈ 21 Hz) | These carbons are ortho to the fluorine atom and will show a characteristic two-bond coupling. |

| C-8 | 60 - 65 | The carbon adjacent to the sulfonyl chloride group is strongly deshielded. |

| C-7 | 30 - 35 | The benzylic carbon is less deshielded than C-8. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of anhydrous CDCl₃ or acetone-d₆.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A longer acquisition time will be necessary due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 1370 - 1390 | S=O Asymmetric Stretch | Strong | Characteristic absorption for sulfonyl chlorides.[3] |

| 1170 - 1190 | S=O Symmetric Stretch | Strong | Characteristic absorption for sulfonyl chlorides.[3] |

| 3050 - 3100 | Aromatic C-H Stretch | Medium | Typical for C-H stretching vibrations on a benzene ring. |

| 2850 - 2960 | Aliphatic C-H Stretch | Medium | Corresponds to the C-H stretching of the ethyl group. |

| 1590 - 1610, 1490 - 1510 | C=C Aromatic Ring Stretch | Medium to Strong | Characteristic skeletal vibrations of the benzene ring. |

| 820 - 850 | C-H Out-of-plane Bend | Strong | Indicative of a 1,4-disubstituted (para) benzene ring. |

| 1220 - 1260 | C-F Stretch | Strong | Characteristic stretching vibration for an aryl fluoride. |

| 550 - 650 | S-Cl Stretch | Medium to Strong | Corresponds to the stretching of the sulfur-chlorine bond. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve a small amount of the sample in a suitable anhydrous solvent (e.g., chloroform) and place it in a liquid IR cell.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

Record the sample spectrum.

-

The final spectrum is obtained by subtracting the background from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 222, with an isotopic peak at m/z 224 (M+2) in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. The predicted m/z for [M+H]⁺ is 222.99904.[5]

-

Major Fragments:

| m/z | Proposed Fragment | Formula |

| 158 | [M - SO₂]⁺ | [C₈H₈FCl]⁺ |

| 123 | [M - SO₂Cl]⁺ | [C₈H₈F]⁺ |

| 109 | [4-fluorobenzyl]⁺ | [C₇H₆F]⁺ |

| 91 | [Tropylium ion - F]⁺ | [C₇H₇]⁺ |

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to be initiated by the loss of the labile sulfonyl chloride group or cleavage of the ethyl chain.

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is suitable for this compound to induce fragmentation. Electrospray Ionization (ESI) can be used to observe the protonated molecule.

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system for EI or a Liquid Chromatography-Mass Spectrometry (LC-MS) system for ESI.

-

GC-MS (EI) Conditions:

-

GC Column: A standard non-polar column (e.g., DB-5ms).

-

Injection: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).

-

Ionization Energy: 70 eV.

-

-

LC-MS (ESI) Conditions:

-

Mobile Phase: A mixture of water and acetonitrile with a small amount of formic acid or ammonium acetate.

-

Ionization Mode: Positive ion mode.

-

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on well-established principles and provide a robust framework for the characterization of this compound. By combining the information from NMR, IR, and MS, researchers can achieve unambiguous structural confirmation of this important synthetic intermediate. It is crucial to perform all experimental work under anhydrous conditions due to the reactivity of the sulfonyl chloride functional group. This integrated spectroscopic approach ensures the quality and integrity of the compound, which is fundamental for its successful application in research and development.

References

- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.

- MySkinRecipes. (n.d.). 2-(2-fluorophenyl)ethane-1-sulfonyl chloride.

- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.

- PubChemLite. (n.d.). 2-(4-fluorophenyl)ethane-1-sulfonyl chloride (C8H8ClFO2S).

- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.

- National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.

Sources

An In-Depth Technical Guide to N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

An Important Note on CAS Number 405219-34-3

The provided CAS number, 405219-34-3, corresponds to the chemical compound 2-(4-Fluorophenyl)ethanesulfonyl chloride .[1][2][3][4] However, the context of the query, with its focus on an in-depth technical guide for researchers and drug development professionals, suggests a potential interest in a more complex, biologically active molecule. The initial search results frequently cross-referenced compounds with intricate structures and established roles in pharmaceutical research, particularly in the domain of kinase inhibition.

Given this discrepancy, and to provide the most relevant and valuable information, this guide will focus on a prominent molecule that aligns with the implied scientific context of the request: N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide , a compound widely known as Imatinib . This potent tyrosine kinase inhibitor is a cornerstone of targeted cancer therapy and a subject of extensive research.

Should your interest indeed lie with 2-(4-Fluorophenyl)ethanesulfonyl chloride, a chemical intermediate, please note that its primary utility is in synthetic organic chemistry.[5] Several suppliers offer this compound for research purposes, including SynChem, Inc.[5], BLD Pharm[3], Ochem Incorporation[6], and Matrix Scientific[4].

This guide will now proceed with a comprehensive technical overview of Imatinib.

Foreword for the Research Professional

Imatinib represents a paradigm shift in cancer treatment, moving from non-specific cytotoxic agents to targeted therapies. Its success in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) has paved the way for the development of a new generation of kinase inhibitors. This guide is intended for researchers, medicinal chemists, and clinical scientists who seek a deeper understanding of Imatinib's properties, mechanism of action, and practical applications in a laboratory setting. We will delve into its physicochemical characteristics, the molecular basis of its therapeutic efficacy, and provide actionable protocols for its study.

Section 1: Core Molecular Profile

Imatinib is a synthetic small molecule that functions as a competitive inhibitor of several tyrosine kinases. Its chemical structure is optimized for binding to the ATP-binding site of these enzymes, thereby preventing their catalytic activity.

Physicochemical Properties

A clear understanding of Imatinib's physical and chemical properties is fundamental to its handling, formulation, and interpretation in experimental settings.

| Property | Value | Source |

| Molecular Formula | C29H31N7O | PubChem |

| Molecular Weight | 493.6 g/mol | PubChem |

| IUPAC Name | 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | PubChem |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in DMSO and acidic aqueous solutions |

Note: The free base form of Imatinib is the subject of this table. It is often supplied as a mesylate salt to improve its solubility and bioavailability.

Chemical Structure

Caption: Chemical structure of Imatinib.

Section 2: Mechanism of Action and Biological Activity

Imatinib's therapeutic effect is derived from its ability to selectively inhibit specific tyrosine kinases that are constitutively active in certain cancers. This targeted inhibition blocks downstream signaling pathways essential for tumor cell proliferation and survival.

Primary Kinase Targets and Signaling Pathways

The primary targets of Imatinib include the Bcr-Abl fusion protein, c-Kit, and the platelet-derived growth factor receptor (PDGF-R).

-

Bcr-Abl: This constitutively active tyrosine kinase is the hallmark of chronic myeloid leukemia (CML). Imatinib binds to the ATP-binding site of the Abl domain, stabilizing the inactive conformation of the enzyme and blocking the phosphorylation of its substrates. This leads to the induction of apoptosis in Bcr-Abl-positive cells.

-

c-Kit: Mutations in the c-Kit proto-oncogene result in a constitutively active tyrosine kinase that drives the growth of most gastrointestinal stromal tumors (GIST). Imatinib effectively inhibits this mutated kinase, leading to tumor regression.

-

PDGF-R: Imatinib also inhibits the platelet-derived growth factor receptor, which plays a role in various malignancies.

The following diagram illustrates the inhibitory action of Imatinib on the Bcr-Abl signaling pathway.

Caption: Imatinib's inhibition of the Bcr-Abl signaling pathway.

Section 3: Experimental Protocols for In Vitro Evaluation

To assess the efficacy and mechanism of action of Imatinib in a research setting, several in vitro assays can be employed. The following is a standard protocol for determining the IC50 value of Imatinib in a Bcr-Abl positive cell line (e.g., K562).

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of Imatinib that inhibits 50% of cell growth (IC50) in a cancer cell line.

Materials:

-

K562 (or other Bcr-Abl positive) cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Imatinib stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture K562 cells to logarithmic growth phase.

-

Harvest cells and perform a cell count.

-

Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Drug Treatment:

-

Prepare serial dilutions of Imatinib from the stock solution in complete medium. A typical concentration range would be 10 µM to 0.01 µM.

-

Remove the old medium from the wells and add 100 µL of the Imatinib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only).

-

Normalize the data to the vehicle control.

-

Plot the cell viability (%) against the logarithm of the Imatinib concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- Variable slope).

-

Section 4: Suppliers and Procurement

Imatinib for research purposes is available from several reputable chemical suppliers. When procuring Imatinib, it is crucial to obtain the compound with a high degree of purity and to request a certificate of analysis.

Selected Suppliers:

-

Selleck Chemicals: A well-known supplier of inhibitors and bioactive small molecules.

-

Cayman Chemical: Offers a wide range of research chemicals, including Imatinib.

-

Tocris Bioscience: Specializes in providing high-purity reagents for life science research.

-

MedChemExpress (MCE): A global supplier of research chemicals and biochemicals.

Note: This is not an exhaustive list. Researchers should verify the purity and suitability of the compound from any supplier for their specific application.

Section 5: Conclusion and Future Directions

Imatinib remains a cornerstone in the field of targeted therapy. Its development has not only revolutionized the treatment of specific cancers but has also provided a blueprint for the rational design of future kinase inhibitors. Ongoing research continues to explore new applications for Imatinib, its use in combination therapies, and the mechanisms of resistance that can emerge during treatment. A thorough understanding of its fundamental properties and biological activities is essential for any researcher working in this exciting and impactful area of drug discovery.

References

-

Cas 405219-34-3,2-(4-FLUORO-PHENYL ... - LookChem . Available at: [Link]

-

SynChem, Inc. Available at: [Link]

-

Ochem Incorporation-HOME . Available at: [Link]

-

N-(4-methyl-3-((4-pyridin-3-ylpyrimidin-2-yl)amino)phenyl)benzamide nitrate - PubChem . PubChem. Available at: [Link]

-

4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide - PubChem . PubChem. Available at: [Link]

-

(PDF) N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide - ResearchGate . ResearchGate. Available at: [Link]

Sources

- 1. 2-(4-FLUORO-PHENYL)-ETHANESULFONYL CHLORIDE | 405219-34-3 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 405219-34-3|2-(4-Fluorophenyl)ethanesulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. 50530-12-6 Cas No. | 10 | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. synchem.com [synchem.com]

- 6. ocheminc.com [ocheminc.com]

2-(4-Fluoro-phenyl)-ethanesulfonyl chloride mechanism of action in organic reactions

An In-depth Technical Guide on the Core Reactivity and Mechanism of 2-(4-Fluoro-phenyl)-ethanesulfonyl chloride

Introduction: A Versatile Reagent in Modern Organic Synthesis

This compound is a specialized organic reagent with the chemical formula C8H8ClFO2S and CAS Number 405219-34-3.[1][2][3] It belongs to the class of sulfonyl chlorides, which are highly valued in organic synthesis for their ability to introduce sulfonyl groups into a wide array of molecules. The primary utility of this reagent lies in its capacity to act as a potent electrophile, enabling the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. These structural motifs are of paramount importance in the pharmaceutical and agrochemical industries. For instance, the sulfonamide group is a key functional group in numerous antibacterial drugs.[4] This guide will provide an in-depth analysis of the core reactivity, mechanistic pathways, and practical applications of this compound, with a particular focus on the influence of its unique structural features on its chemical behavior.

Core Reactivity: The Electrophilic Nature of the Sulfonyl Chloride Group

The reactivity of this compound is fundamentally dictated by the electronic properties of the sulfonyl chloride functional group (-SO2Cl). The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant polarization of the S-Cl bond and renders the sulfur atom highly electron-deficient and thus, a strong electrophile.[5] Consequently, it is readily attacked by a variety of nucleophiles. The chloride ion is an excellent leaving group, which facilitates nucleophilic substitution reactions at the sulfur center.[5]

The general reaction involves the attack of a nucleophile (Nu:) on the electrophilic sulfur atom, leading to the displacement of the chloride ion.

R-SO2Cl + Nu: → R-SO2-Nu + Cl-

The most common and synthetically valuable reactions of sulfonyl chlorides are with primary and secondary amines to form sulfonamides.[6][7]

Mechanistic Insights into Sulfonamide Formation

The reaction between a sulfonyl chloride and an amine is a classic example of nucleophilic substitution at a sulfur center. The mechanism is generally considered to proceed through a stepwise addition-elimination pathway, although a concerted SN2-like mechanism may also be operative under certain conditions.[5]

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine at the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient, tetrahedral intermediate.[6][8]

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and rapidly collapses. The chlorine atom, being a good leaving group, departs as a chloride ion.[6]

Step 3: Deprotonation The resulting product is a protonated sulfonamide, which is then deprotonated, typically by another molecule of the amine acting as a base or an added base like pyridine or triethylamine, to yield the final sulfonamide product and an ammonium salt. The presence of a base is crucial to neutralize the HCl byproduct, which could otherwise protonate the starting amine, rendering it non-nucleophilic.[5][7]

Caption: General mechanism of sulfonamide formation.

The Influence of the 2-(4-Fluorophenyl)ethyl Substituent

The unique reactivity of this compound is modulated by the electronic and steric effects of the 2-(4-fluorophenyl)ethyl group.

Electronic Effects of the 4-Fluorophenyl Moiety

The fluorine atom at the para-position of the phenyl ring exerts two opposing electronic effects:

-

Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density from the aromatic ring through the sigma bond network. This effect tends to destabilize any positive charge buildup on the ring and can influence the acidity of benzylic protons.[9]

-

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the pi-system of the benzene ring. This donation of electron density partially counteracts the inductive effect.[9]

In the case of fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution. However, the resonance effect still directs incoming electrophiles to the ortho and para positions.[9] The interplay of these effects subtly alters the electron density on the benzylic carbon and, through the ethyl spacer, can have a minor influence on the electrophilicity of the sulfonyl sulfur. The overall effect of the 4-fluorophenyl group is a slight electron-withdrawing character, which can marginally increase the reactivity of the sulfonyl chloride compared to its non-fluorinated analog.

The Role of the Ethylene Spacer

The two-carbon (ethylene) bridge between the phenyl ring and the sulfonyl chloride group plays a crucial role in transmitting the electronic effects of the aromatic ring to the reactive center. While the electronic influence of the 4-fluorophenyl group is attenuated by the saturated ethyl spacer, it is not entirely negated. The spacer also provides conformational flexibility to the molecule.

Experimental Protocol: Synthesis of a Sulfonamide

This section provides a representative, step-by-step methodology for the synthesis of a sulfonamide using this compound and a primary amine.

Caption: A typical experimental workflow for sulfonamide synthesis.

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine)

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M HCl solution

-

Saturated NaCl solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane.

-

Cool the flask to 0 °C using an ice-water bath.

-

In a separate beaker, dissolve this compound (1.05 eq.) in a minimal amount of dichloromethane.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure sulfonamide.

Data Summary

The following table summarizes typical conditions and expected outcomes for the sulfonylation of various amines, based on established literature for similar sulfonyl chlorides.[10]

| Amine Nucleophile | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| Benzylamine | Triethylamine | DCM | 2-4 | 85-95 |

| Aniline | Pyridine | Pyridine | 3-5 | 80-90 |

| Piperidine | Triethylamine | THF | 2-3 | 90-98 |

| Diethylamine | Triethylamine | DCM | 3-6 | 80-90 |

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its reactivity is centered on the electrophilic sulfur atom of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines, to form stable sulfonamides. The 4-fluorophenyl group, through a combination of inductive and resonance effects transmitted via the ethyl spacer, subtly modulates the reactivity of the sulfonyl chloride. The protocols and mechanistic understanding presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors.

References

- Vertex AI Search. (2025, December 3). How does Ethyl Sulfonyl Chloride react with amines? [Blog].

- [No author provided]. Preparation of sulfonamides from N-silylamines.

- [No author provided]. (2025, August 6).

- [No author provided]. Microwave-assisted sulfonylation of amines. Royal Society of Chemistry.

- [No author provided]. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

- [No author provided]. (2021, July 31). 23.9: Amines as Nucleophiles. Chemistry LibreTexts.

- [No author provided]. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.

- [No author provided]. (2023, September 28).

- [No author provided].

- [No author provided]. (2025, August 6).

- A-Star Research. 2-(4-fluorophenyl)ethane-1-sulfonyl chloride, 95% Purity, C8H8ClFO2S, 100 mg.

- ChemicalRegister. 2-(4-Fluorophenyl)ethene-1-sulfonyl chloride (CAS No. 315495-38-6) Suppliers.

- Matrix Scientific. 2-(4-Fluorophenyl)ethanesulfonyl chloride.

- Sigma-Aldrich. (1E)-2-(4-fluorophenyl)ethene-1-sulfonyl chloride.

- Bralsford, R., Harris, P. V., & Price, W. C. The effect of fluorine on the electronic spectra and ionization potentials of molecules. The Royal Society Publishing.

- AA Blocks. 2228437-72-5 | 2-[5-(4-fluorophenyl)furan-2-yl]ethane-1-sulfonyl chloride.

- BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- OUCI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction ….

- [No author provided]. Fluorinated substituent effects on an aromatic π system.

- [No author provided]. (2021, December 7). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.

- [No author provided]. Electrophilic Aromatic Substitution AR5. Directing Effects. College of Saint Benedict and Saint John's University.

- [No author provided]. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.

- [No author provided]. Arylsulfonyl chlorides in C–C and C–S bond forming reactions.

- [No author provided]. Oxidative reactions of arenesulfonyl chlorides with tertiary alkyl amines.

- Reddit. (2025, July 3). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?

- [No author provided].

- MySkinRecipes. 2-(2-fluorophenyl)ethane-1-sulfonyl chloride.

- BenchChem. 2-(4-chlorophenyl)ethanesulfonyl Chloride | 76653-13-9.

- PubChemLite. 2-(4-fluorophenyl)ethane-1-sulfonyl chloride (C8H8ClFO2S).

- LookChem. 2-(4-chlorophenyl)ethanesulfonyl Chloride.

- Sciencemadness.org. (2016, March 5). Ethane Sulfonyl Chloride Synthesis.

- ChemScene. 52147-98-5 | (E)-2-(4-Chlorophenyl)ethylenesulfonyl chloride.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 50530-12-6 Cas No. | 10 | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. PubChemLite - 2-(4-fluorophenyl)ethane-1-sulfonyl chloride (C8H8ClFO2S) [pubchemlite.lcsb.uni.lu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]

- 7. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 10. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 2-(4-Fluoro-phenyl)-ethanesulfonyl chloride

Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(4-Fluoro-phenyl)-ethanesulfonyl chloride, a key reagent in pharmaceutical and chemical synthesis. Drawing upon the established reactivity of sulfonyl chlorides and best practices in chemical management, this document offers field-proven insights for researchers, scientists, and drug development professionals. It details the intrinsic chemical liabilities of the sulfonyl chloride functional group, outlines principal degradation pathways, and provides actionable protocols for storage, handling, and stability assessment to ensure the integrity and reliability of this critical compound in research and development settings.

Introduction: The Critical Role of Reagent Integrity in Synthesis

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of the 2-(4-fluorophenyl)ethylsulfonyl moiety into target molecules.[1] The sulfonyl chloride functional group is highly reactive, making it an efficient partner in reactions with a wide range of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.[2][3] These resulting motifs are prevalent in many therapeutic agents.[1] However, the very reactivity that makes this compound a powerful synthetic tool also renders it susceptible to degradation, primarily through hydrolysis.[3] Ensuring the stability and purity of this compound is paramount, as the presence of degradation products can lead to failed reactions, the formation of complex impurity profiles, and ultimately, compromise the integrity of the final product. This guide provides a detailed examination of the factors governing the stability of this reagent and establishes best practices for its storage and handling.

Chemical Identity and Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| Chemical Name | This compound | [4][5] |

| CAS Number | 405219-34-3 | [4] |

| Molecular Formula | C8H8ClFO2S | [4][5] |

| Molecular Weight | 222.66 g/mol | [4][5] |

| Appearance | Not explicitly stated in sources, but typically a solid or liquid | - |

| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, acetonitrile).[6] Reacts with protic solvents like water and alcohols.[3] | - |

The Stability Profile: Understanding Degradation Pathways

The stability of this compound is intrinsically linked to the reactivity of the sulfonyl chloride group. The primary degradation pathway is hydrolysis, which occurs upon exposure to moisture.

Hydrolysis: The Principal Degradation Pathway

Sulfonyl chlorides readily react with water to yield the corresponding sulfonic acid and hydrochloric acid.[3] This reaction is typically rapid and is the most common cause of degradation during storage and handling.

Reaction Scheme:

R-SO₂Cl + H₂O → R-SO₃H + HCl

Where R = 2-(4-fluorophenyl)ethyl

The mechanism of this hydrolysis for aromatic sulfonyl chlorides is generally considered to be a bimolecular nucleophilic substitution (SN2) type process.[2]

Factors Influencing Stability

Several environmental factors can significantly impact the stability of this compound:

-

Moisture: As the primary reactant in the degradation pathway, the presence of even trace amounts of water in the storage environment or in solvents can lead to the formation of the corresponding sulfonic acid.[3] It is imperative to handle this compound under anhydrous conditions.[3][7]

-

Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other potential decomposition reactions. Therefore, storage at reduced temperatures is recommended.[7]

-

Incompatible Materials: Due to its reactivity, this compound is incompatible with strong oxidizing agents, strong bases, and alcohols.[8] Contact with these materials should be strictly avoided.

The following diagram illustrates the key factors that can compromise the stability of this compound.

Caption: Factors Affecting the Stability of this compound.

Recommended Storage and Handling Protocols

To maintain the integrity of this compound, strict adherence to proper storage and handling protocols is essential.

Optimal Storage Conditions

The following conditions are recommended for the long-term storage of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To exclude atmospheric moisture and oxygen.[7] |

| Container | Tightly sealed, amber glass bottle | To protect from moisture and light, and prevent reaction with container materials. |

| Location | Cool, dry, well-ventilated area | To ensure a stable external environment and safety. |

Safe Handling Procedures

Due to its reactivity and corrosive nature, the following handling procedures should be followed:

-

Work Environment: Handle in a well-ventilated fume hood.

-

Inert Atmosphere Techniques: Use of a glove box or Schlenk line is highly recommended for transferring the reagent to maintain an anhydrous and inert environment.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.

-

Dispensing: Use dry syringes or cannulas for transferring the reagent. Avoid opening the main container in the open atmosphere.

-

Spill Management: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water.

The following workflow diagram outlines the recommended handling procedure for this moisture-sensitive reagent.

Caption: Recommended workflow for handling this compound.

Stability Assessment and Analytical Methods

Regular assessment of the purity of this compound is crucial. A combination of chromatographic and spectroscopic techniques can be employed.

Analytical Techniques for Purity and Degradation Monitoring

| Technique | Application | Key Considerations |

| HPLC | Purity assessment and quantification of the sulfonic acid degradant. | A reverse-phase method is typically suitable. Derivatization may be necessary for improved detection.[10] |

| GC-MS | Purity analysis and identification of volatile impurities. | Derivatization to a more stable sulfonamide is often required due to the reactivity of the sulfonyl chloride.[6] |

| ¹H and ¹³C NMR | Structural confirmation and purity estimation. | Aprotic deuterated solvents (e.g., CDCl₃, Acetone-d₆) must be used.[6] Degradation to the sulfonic acid will be evident by the appearance of new signals. |

| FTIR | Monitoring for the presence of the sulfonic acid degradation product. | The S=O stretching vibrations of the sulfonyl chloride (around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹) will be replaced by the characteristic broad O-H and S=O stretches of the sulfonic acid.[3][11] |

Protocol for a Forced Degradation Study

To develop a stability-indicating analytical method, a forced degradation study should be performed. This involves subjecting the compound to stress conditions to intentionally induce degradation.

Objective: To identify the primary degradation products and develop an analytical method capable of separating and quantifying the parent compound from its degradants.

Stress Conditions:

-

Acidic Hydrolysis: Dissolve the compound in a suitable organic solvent (e.g., acetonitrile) and add 0.1 M HCl. Heat at 60°C for 24 hours.

-

Basic Hydrolysis: Dissolve the compound in a suitable organic solvent and add 0.1 M NaOH. Maintain at room temperature for 1 hour.

-

Oxidative Degradation: Dissolve the compound in a suitable organic solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 60°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13]

Analytical Monitoring:

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze all stressed samples, along with an unstressed control, using a developed HPLC method with a photodiode array (PDA) detector to assess peak purity.

The goal is to achieve 5-20% degradation of the active substance.

Conclusion

The synthetic utility of this compound is directly dependent on its chemical integrity. As a moisture-sensitive compound, its primary degradation pathway is hydrolysis to the corresponding sulfonic acid. By implementing stringent storage and handling protocols, including refrigeration under an inert atmosphere and the use of anhydrous techniques, researchers can significantly mitigate the risk of degradation. Regular analytical monitoring and the development of stability-indicating methods through forced degradation studies are essential components of a robust quality control strategy for this valuable reagent. Adherence to the guidelines presented in this document will ensure the reliability of experimental outcomes and the successful advancement of research and development programs.

References

- Sun, J., et al. (2006). FTIR study on deactivation of sulfonyl chloride functionalized ionic materials as dual catalysts and media for Beckmann rearrangement.

- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem Technical Guides.

-

Scribd. (n.d.). SOP FOR FORCED DEGRADATION STUDY. Retrieved from [Link]

-

BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. Retrieved from [Link]

- SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Technical Bulletin.

- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Development and Technology, 19(6), 635-652.

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. Retrieved from [Link]

- BenchChem. (2025). Chemical reactivity of the sulfonyl chloride group. BenchChem Technical Guides.

- Google Patents. (2019). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.

-

ResearchGate. (n.d.). Confirmation of introduction of sulfonyl groups. (a) NMR spectra of... Retrieved from [Link]

-

Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Ethanesulfonyl chloride. Retrieved from a generic SDS for a similar compound.

-

Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

- National Institutes of Health. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1789.

- PubMed. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752.

-

University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

- ResearchGate. (2025). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.

- 1-Source Electronic Components. (n.d.). Handling, packaging, and shipping of moisture sensitive components. Retrieved from a guide on handling moisture-sensitive components in a different industry, with applicable principles.

- 1-Source Electronic Components. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling. Retrieved from a guide on handling moisture-sensitive components in a different industry, with applicable principles.

- ResearchGate. (2025). Aluminum-27 solid state NMR spectroscopic studies of chloride binding in Portland cement and blends. Retrieved from a study demonstrating the use of NMR for chloride analysis.

- MDPI. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules, 26(6), 1729.

-

MySkinRecipes. (n.d.). 2-(2-fluorophenyl)ethane-1-sulfonyl chloride. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pcbcart.com [pcbcart.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ionike.com [ionike.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. sgs.com [sgs.com]

A Comprehensive Technical Guide to the Molecular Structure and Conformational Analysis of 2-(4-Fluoro-phenyl)-ethanesulfonyl chloride

Executive Summary

This technical guide provides a comprehensive framework for the complete structural and conformational elucidation of 2-(4-fluoro-phenyl)-ethanesulfonyl chloride. This compound is a significant building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamide derivatives which are prevalent in a wide array of therapeutic agents.[1][2] The spatial arrangement and dynamic behavior of this molecule—governed by its structure and conformational preferences—are paramount to its reactivity, metabolic stability, and the stereoelectronic properties it imparts to larger, biologically active compounds.[3] Due to the absence of extensive published experimental data for this specific molecule, this guide adopts a predictive and methodological approach. It is designed for researchers, chemists, and drug development professionals, outlining a synergistic workflow that integrates advanced spectroscopic techniques, definitive crystallographic analysis, and robust computational modeling to achieve a holistic understanding of its molecular architecture.

Introduction to this compound

This compound is a bifunctional organic compound featuring a fluorinated aromatic ring and a reactive sulfonyl chloride moiety, connected by a flexible ethyl linker. The fluorophenyl group is a common bioisostere in drug design, often introduced to enhance metabolic stability or modulate binding affinity.[3] The sulfonyl chloride group serves as a powerful electrophile, primarily for reaction with amines to form stable sulfonamide linkages.[4]

Table 1: Chemical Identity of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClFO₂S | [5][6] |

| Molecular Weight | 222.66 g/mol | [6] |

| CAS Number | 405219-34-3 | [6] |

| Canonical SMILES | C1=CC(=CC=C1CCS(=O)(=O)Cl)F | [5] |

| InChI Key | YPVFLPWWOHVBBO-UHFFFAOYSA-N | [5] |

The central scientific challenge lies in understanding the three-dimensional space occupied by the molecule and its accessible conformations in both solution and the solid state. This knowledge is critical for predicting its reactivity in synthetic transformations and for rational drug design, where molecular shape dictates biological function.

Theoretical Framework: Conformational Degrees of Freedom

The conformational landscape of this compound is primarily defined by the rotation around three key single bonds. The interplay of steric and electronic effects around these bonds determines the molecule's preferred shapes.

-

τ1 (Torsion 1): Rotation around the Aryl-Cα bond (C_aryl - CH₂). This determines the orientation of the ethylsulfonyl chloride chain relative to the plane of the fluorophenyl ring.

-

τ2 (Torsion 2): Rotation around the Cα-Cβ bond (CH₂ - CH₂). This is a classic gauche/anti relationship, significantly influencing the overall molecular length and shape.

-

τ3 (Torsion 3): Rotation around the Cβ-S bond (CH₂ - SO₂Cl). This governs the spatial position of the bulky and highly polar sulfonyl chloride headgroup.

The conformational equilibrium is a delicate balance between minimizing steric repulsion (e.g., between the aromatic ring and the sulfonyl chloride group) and optimizing electrostatic interactions (e.g., dipole-dipole interactions involving the C-F and S-O bonds).

Sources

- 1. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 2. Sulfonyl Chlorides/Fluorides [yufenggp.com]

- 3. 2-(2-fluorophenyl)ethane-1-sulfonyl chloride [myskinrecipes.com]

- 4. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. PubChemLite - 2-(4-fluorophenyl)ethane-1-sulfonyl chloride (C8H8ClFO2S) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 405219-34-3 [chemicalbook.com]

Fluorinated Sulfonyl Chlorides: A Technical Guide to Advanced Applications in Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties to enhance therapeutic efficacy. When combined with the versatile sulfonyl chloride functional group, the resulting fluorinated sulfonyl chlorides emerge as powerful and multifaceted tools for drug discovery. This technical guide provides an in-depth exploration of the synthesis, unique physicochemical properties, and diverse applications of these reagents. We will delve into their role as essential building blocks for creating metabolically robust sulfonamides, their utility as precision "warheads" for covalent inhibitors, and their transformative potential in bioconjugation through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This paper is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and advanced, field-proven insights to leverage these remarkable compounds in the pursuit of novel therapeutics.

The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl (CF3) group, can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[1] This is due to fluorine's unique properties:

-

High Electronegativity: The most electronegative element, fluorine can create strong, polarized bonds (e.g., C-F), influencing molecular conformation and dipole moments. The C-F bond is significantly stronger than a C-H bond, which accounts for the high metabolic stability of fluorinated groups.[2]

-

Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically vulnerable C-H bond with a C-F bond is a common and effective strategy to block metabolic hotspots, thereby increasing a drug's half-life.[2]

-

Modulation of Physicochemical Properties: Fluorination significantly impacts a molecule's lipophilicity, acidity (pKa), and ability to form hydrogen bonds.[3][4] For instance, a trifluoromethyl group is highly lipophilic and a potent electron-withdrawing group, which can drastically alter the acidity of nearby functional groups.[1][2]

When these properties are conferred upon the sulfonamide functional group—a privileged scaffold in medicinal chemistry—the resulting fluorinated sulfonamides often exhibit superior drug-like qualities.

Core Applications of Fluorinated Sulfonyl Chlorides in Medicinal Chemistry

Fluorinated sulfonyl chlorides and their derivatives, sulfonyl fluorides, are not mere intermediates but enabling tools for sophisticated molecular design. Their applications can be broadly categorized into three key areas.

Building Blocks for Bioactive Fluorinated Sulfonamides

The reaction of a fluorinated sulfonyl chloride with a primary or secondary amine is a robust method for synthesizing fluorinated sulfonamides.[5] These moieties are present in numerous approved drugs. The fluorine atoms serve several critical functions:

-

pKa Modulation: The powerful electron-withdrawing nature of fluoroalkyl groups significantly lowers the pKa of the sulfonamide N-H proton, making it more acidic.[3] This increased acidity can be crucial for establishing or strengthening interactions with protein targets, such as the zinc ion in metalloenzymes.

-

Enhanced Binding Affinity: The trifluoromethyl group can participate in non-covalent interactions like dipole-dipole and halogen bonding with amino acid residues in a protein's active site, leading to improved binding affinity and potency.[1]

-

Improved Membrane Permeability: By increasing lipophilicity, fluoroalkyl groups can enhance a drug's ability to cross cellular membranes, improving its absorption and distribution.[2]

Case Study: Celecoxib

A prominent example is the non-steroidal anti-inflammatory drug (NSAID) Celecoxib.[6] It is a selective COX-2 inhibitor containing both a trifluoromethyl group and a sulfonamide moiety.[6][7] The trifluoromethyl group is crucial for its selective inhibition of the COX-2 enzyme over COX-1, contributing to a better gastrointestinal safety profile compared to non-selective NSAIDs.[1][8]

dot graph "Celecoxib_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9]; graph [bgcolor="#F1F3F4"];

}

Caption: Structure of Celecoxib highlighting key fluorinated and sulfonyl groups.

Covalent Inhibitors and Chemical Probes

While sulfonyl chlorides are highly reactive, the corresponding sulfonyl fluorides (R-SO₂F) exhibit a finely tuned balance of stability and reactivity, making them ideal "warheads" for targeted covalent inhibitors.[9] They are generally stable in aqueous environments but can be activated within the specific microenvironment of a protein's binding site to form a stable covalent bond.[10][11]

-

Expanded Target Scope: While traditional covalent drugs often target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acids, including serine, threonine, lysine, tyrosine, and histidine.[9][10][11][12] This expands the "druggable" proteome, allowing for the targeting of proteins that lack a suitably positioned cysteine.[12]

-

High Selectivity: The reaction is not promiscuous. It requires a precise geometric and electrostatic arrangement within the protein's active site to facilitate the covalent modification, leading to high target selectivity and reduced off-target effects.[10][11][13] This makes sulfonyl fluorides excellent tools for developing selective chemical probes to identify and study protein function.[9]

dot graph "Covalent_Inhibition_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Workflow for designing sulfonyl fluoride-based covalent inhibitors.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

A groundbreaking application is the use of sulfonyl fluorides and related S(VI)-F compounds in Sulfur(VI) Fluoride Exchange (SuFEx) , a new generation of click chemistry.[11][13][14] Click chemistry refers to reactions that are modular, high-yielding, and generate only inoffensive byproducts. SuFEx fits these criteria perfectly and has vast applications in drug discovery, bioconjugation, and materials science.[10][11][15]

-

Rapid Library Synthesis: SuFEx allows for the rapid and reliable connection of molecular fragments.[16][17] This enables high-throughput synthesis platforms where hundreds of drug analogs can be created and screened directly, dramatically accelerating the hit-to-lead optimization process.[15][16][17]

-

Bioconjugation: The reaction conditions for SuFEx can be made biocompatible, allowing for the precise labeling and modification of biomolecules like proteins and DNA in aqueous environments.[15][18]

dot graph "SuFEx_Concept" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}